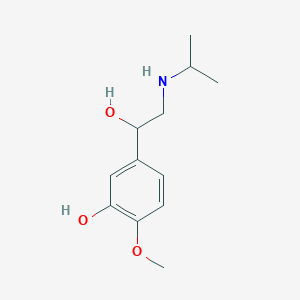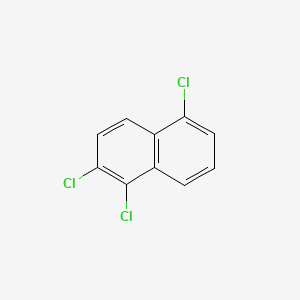![molecular formula C28H46O3 B15289533 5-[(9Z)-9-Octadecen-1-yloxy]-2-phenyl-1,3-dioxane](/img/structure/B15289533.png)
5-[(9Z)-9-Octadecen-1-yloxy]-2-phenyl-1,3-dioxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(9Z)-9-Octadecen-1-yloxy]-2-phenyl-1,3-dioxane: is a chemical compound that belongs to the class of dioxanes. It is characterized by the presence of a phenyl group and an octadecenyl group attached to a 1,3-dioxane ring. This compound is often used as an intermediate in the synthesis of other chemical substances and has various applications in scientific research and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-[(9Z)-9-Octadecen-1-yloxy]-2-phenyl-1,3-dioxane typically involves the reaction of 2-phenyl-1,3-dioxane with 9-octadecen-1-ol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: Reduction reactions may occur under specific conditions, often involving reducing agents like hydrogen or metal hydrides.
Substitution: Substitution reactions can take place, where functional groups on the dioxane ring or the phenyl group are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 5-[(9Z)-9-Octadecen-1-yloxy]-2-phenyl-1,3-dioxane is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of new materials and compounds .
Biology: This compound has applications in biological research, particularly in the study of lipid metabolism and signaling pathways. It is used to investigate the interactions between lipids and proteins in cellular processes .
Medicine: In the medical field, this compound is explored for its potential therapeutic properties. It may be used in the development of drugs targeting specific molecular pathways involved in diseases .
Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its unique structure makes it valuable in the formulation of products with specific properties .
Mecanismo De Acción
The mechanism of action of 5-[(9Z)-9-Octadecen-1-yloxy]-2-phenyl-1,3-dioxane involves its interaction with specific molecular targets. The compound can bind to lipid receptors and modulate signaling pathways involved in cellular processes. This interaction can influence various biological functions, including cell growth, differentiation, and metabolism .
Comparación Con Compuestos Similares
2-[(9Z)-9-Octadecenyloxy]-1,3-propanediol: This compound is structurally similar and also acts as an endogenous cannabinoid receptor ligand.
9(Z)-Octadecenoyl-L-Carnitine: Another compound with a similar octadecenyl group, used in lipid metabolism studies.
Uniqueness: 5-[(9Z)-9-Octadecen-1-yloxy]-2-phenyl-1,3-dioxane is unique due to its specific combination of a phenyl group and an octadecenyl group attached to a 1,3-dioxane ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Propiedades
Fórmula molecular |
C28H46O3 |
|---|---|
Peso molecular |
430.7 g/mol |
Nombre IUPAC |
5-[(Z)-octadec-9-enoxy]-2-phenyl-1,3-dioxane |
InChI |
InChI=1S/C28H46O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-29-27-24-30-28(31-25-27)26-21-18-17-19-22-26/h9-10,17-19,21-22,27-28H,2-8,11-16,20,23-25H2,1H3/b10-9- |
Clave InChI |
CGMMVQPBUJBHBM-KTKRTIGZSA-N |
SMILES isomérico |
CCCCCCCC/C=C\CCCCCCCCOC1COC(OC1)C2=CC=CC=C2 |
SMILES canónico |
CCCCCCCCC=CCCCCCCCCOC1COC(OC1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


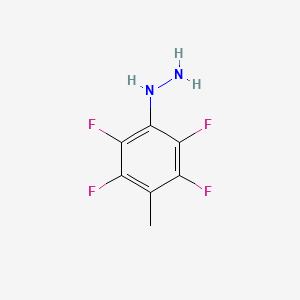
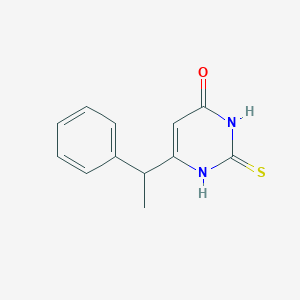
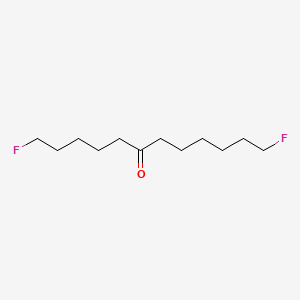

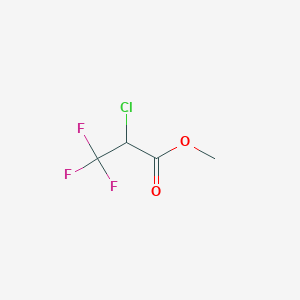
![3-[[(2R)-2-hydroxy-3,3-dimethyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutanoyl]amino]propanoic acid](/img/structure/B15289493.png)
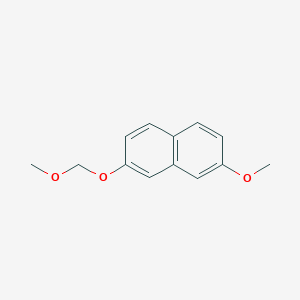
![6-Bromo-5-hydroxy-N-[(phenylmethoxy)carbonyl]-L-norleucine 1,1-Dimethylethyl Ester](/img/structure/B15289511.png)

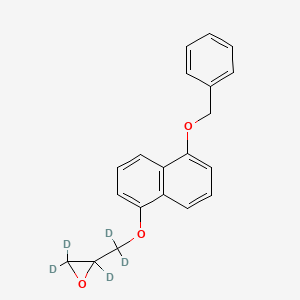
![(1S,4S,6R)-2-tert-Butyl 6-methyl 5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2,6-dicarboxylate](/img/structure/B15289532.png)
